molecular formula C13H13N3O2S B2669047 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 349566-73-0

5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2669047
CAS No.: 349566-73-0
M. Wt: 275.33
InChI Key: QUBHKZKDXIZSCF-UHFFFAOYSA-N
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Description

The compound 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbiturate family, characterized by a 1,3-diazinane-4,6-dione core modified with a sulfanylidene (C=S) group at position 2 and a substituted methylidene group at position 4. The 5-position substituent in this case is a (3,4-dimethylphenyl)amino moiety, which introduces aromatic and steric effects that influence its physicochemical and biological properties .

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-3-4-9(5-8(7)2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNJSVMFBXVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,4-dimethylaniline with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 1,3-diazinane-4,6-dione scaffold is highly versatile, with modifications at positions 2 (sulfanylidene or oxo groups) and 5 (substituted methylidene or alkyl/aryl groups) dictating properties. Key analogs include:

Compound Name 2-Position 5-Position Substituent Key Features
Target Compound Sulfanylidene (3,4-Dimethylphenyl)amino methylidene Aromatic amine with steric hindrance from methyl groups
1-(3,5-Dimethylphenyl)-5-[[4-morpholinylanilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione Sulfanylidene 4-Morpholinylanilino methylidene Enhanced solubility due to morpholine moiety; potential CNS activity
5-Furfurylidene-2-thiobarbituric acid Sulfanylidene Furfurylidene Polar furan group improves water solubility; used in dye synthesis
5-(2-Cyclohexen-1-yl)-5-(2-propenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (Thialbarbitone) Sulfanylidene Cyclohexenyl and propenyl groups Sedative-hypnotic properties; mp 144–147°C; soluble in ethanol/water
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione Sulfanylidene 4-Methoxyphenyl Electron-rich methoxy group enhances stability; CAS 28921-29-1
5-[(3-Nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione Sulfanylidene 3-Nitrophenyl methylidene Electron-withdrawing nitro group may reduce bioavailability

Physicochemical Properties

  • Solubility: Thialbarbitone (mp 144–147°C) exhibits moderate solubility in water (1:5) and ethanol (1:5), attributed to its non-polar cyclohexenyl and propenyl groups . In contrast, the morpholine-containing analog () likely has higher aqueous solubility due to the polar tertiary amine.
  • Thermal Stability : Aromatic substituents (e.g., 3,4-dimethylphenyl or nitrophenyl) increase melting points and rigidity compared to aliphatic analogs .

Structural Insights from Crystallography

  • The compound 1,3-diethyl-5-(2,4,5-trimethoxybenzylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione () was resolved via single-crystal X-ray diffraction (R factor = 0.041), revealing a planar diazinane ring and dihedral angles influenced by the trimethoxybenzylidene group . Similar methods (SHELX, OLEX2) are employed for structural determination of related derivatives .

Biological Activity

The compound 5-{[(3,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with significant potential in biological research and medicinal chemistry. Its unique structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for further investigation into its biological activities.

Chemical Structure and Properties

  • Molecular Formula: C27H25N3O2S
  • Molecular Weight: 455.6 g/mol
  • IUPAC Name: (5E)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

1. Antimicrobial Activity

Studies have indicated that derivatives of diazinane compounds exhibit promising antimicrobial properties. Specifically, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains and fungi. For instance:

  • Compounds similar to this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 μg/mL .

The mechanism of action typically involves binding to specific enzymes or receptors within microbial cells, inhibiting their function and leading to cell death. The formation of stable complexes with proteins may disrupt essential biochemical pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

Study Compound Target Activity MIC (µg/mL)
Study 1Compound AS. aureusAntibacterial32.6
Study 2Compound BE. coliAntibacterial62.5
Study 3Compound CA. nigerAntifungal42

These studies suggest that modifications in the chemical structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationships in drug design.

Research Findings

Recent findings indicate that compounds with similar structural features to this compound may possess:

  • Antibacterial properties : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal properties : Particularly effective against strains like Candida albicans and Aspergillus niger.
  • Potential for drug development : The compound's ability to interact with biological macromolecules makes it a valuable scaffold for synthesizing new drugs targeting specific diseases.

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